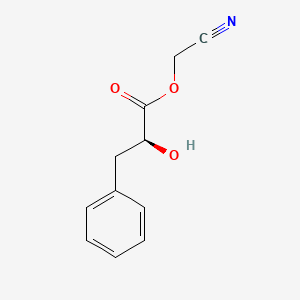![molecular formula C7H8F2O2 B6609949 rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2866307-50-6](/img/structure/B6609949.png)
rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid (DFBA) is an important synthetic intermediate used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. DFBA is a versatile building block for a variety of synthetic reactions, and has been used extensively in the synthesis of a number of compounds. DFBA is also a useful tool for investigating the structure-activity relationships of other compounds, and has been used in the development of numerous pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has been used extensively in the synthesis of a variety of compounds, and has been used in the development of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has also been used in the synthesis of a number of biologically active compounds, including inhibitors of cyclooxygenase-2 (COX-2) and inhibitors of the enzyme 5-lipoxygenase (5-LOX). In addition, rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has been used in the synthesis of compounds that have potential applications in cancer therapy.
Wirkmechanismus
Rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is a versatile building block for a variety of synthetic reactions, and has been used extensively in the synthesis of a number of compounds. The mechanism of action of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is dependent on the particular compound being synthesized. In general, rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid acts as a nucleophile, reacting with electrophilic species to form covalent bonds.
Biochemical and Physiological Effects
rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has been used in the synthesis of a number of biologically active compounds, including inhibitors of cyclooxygenase-2 (COX-2) and inhibitors of the enzyme 5-lipoxygenase (5-LOX). In addition, rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has been used in the synthesis of compounds that have potential applications in cancer therapy. The biochemical and physiological effects of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid depend on the particular compound being synthesized.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is a versatile building block for a variety of synthetic reactions, and has been used extensively in the synthesis of a number of compounds. The advantages of using rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid in laboratory experiments include its low cost, its ability to react with a wide range of electrophilic species, and its ability to form covalent bonds. The limitations of using rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid in laboratory experiments include its tendency to react with water, its sensitivity to light and oxygen, and its potential to form undesired by-products.
Zukünftige Richtungen
Rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid has been used extensively in the synthesis of a variety of compounds, and has been used in the development of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. The potential future directions of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid research include the development of new synthetic methods, the development of new compounds, and the investigation of structure-activity relationships. In addition, further research is needed to explore the potential applications of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid in cancer therapy and other areas of medicine.
Synthesemethoden
Rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid can be synthesized by a number of methods, including the Lewis acid-catalyzed reaction of 2,4-difluorobenzaldehyde with cyclohexanecarboxylic acid, the reaction of 2,4-difluorobenzaldehyde with cyclohexylmagnesium bromide, and the reaction of 2,4-difluorobenzaldehyde with cyclohexylmagnesium chloride. The Lewis acid-catalyzed reaction is the most widely used method for the synthesis of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid.
Eigenschaften
IUPAC Name |
(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)2-1-6(5(10)11)3-4(6)7/h4H,1-3H2,(H,10,11)/t4-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYSBOQSRFBXCQ-INEUFUBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1(C2)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@H]2[C@@]1(C2)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)


![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)

![1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid](/img/structure/B6609941.png)
![1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B6609948.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid](/img/structure/B6609958.png)
